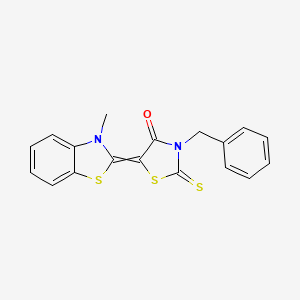

3-Benzyl-5-(3-methylbenzothiazolin-2-ylidene)-2-thioxothiazolidin-4-one

Description

3-Benzyl-5-(3-methylbenzothiazolin-2-ylidene)-2-thioxothiazolidin-4-one is a rhodanine-derived heterocyclic compound characterized by a planar thioxothiazolidin-4-one core substituted with a 3-methylbenzothiazolin-2-ylidene group at position 5 and a benzyl group at position 2. The rhodanine scaffold (2-thioxothiazolidin-4-one) is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The benzyl group at position 3 may improve lipophilicity, influencing pharmacokinetic properties like membrane permeability .

Properties

IUPAC Name |

3-benzyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2OS3/c1-19-13-9-5-6-10-14(13)23-17(19)15-16(21)20(18(22)24-15)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGAHMQIMZILDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50362589 | |

| Record name | 3-benzyl-5-(3-methylbenzothiazolin-2-ylidene)-2-thioxothiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79610-23-4 | |

| Record name | 3-benzyl-5-(3-methylbenzothiazolin-2-ylidene)-2-thioxothiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-(3-methylbenzothiazolin-2-ylidene)-2-thioxothiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-methylbenzothiazolin-2-ylidene with a thioxothiazolidinone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or dimethyl sulfoxide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-(3-methylbenzothiazolin-2-ylidene)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thioethers or thiols.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Amines, thiols; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thioethers, thiols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Benzyl-5-(3-methylbenzothiazolin-2-ylidene)-2-thioxothiazolidin-4-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in certain organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-(3-methylbenzothiazolin-2-ylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The structural and functional properties of 3-benzyl-5-(3-methylbenzothiazolin-2-ylidene)-2-thioxothiazolidin-4-one can be contextualized by comparing it to analogous rhodanine derivatives. Key differences lie in the substituents at positions 3 and 5, which modulate electronic, steric, and solubility profiles.

Structural and Physicochemical Properties

*Calculated based on molecular formula C₁₈H₁₃N₂OS₃.

Key Observations :

- Electronic Effects : The 3-methylbenzothiazolin-2-ylidene group in the target compound introduces a fused aromatic system, likely enhancing resonance stabilization compared to simpler benzylidene substituents (e.g., 3-methylbenzylidene in ).

- Lipophilicity : The benzyl group at position 3 increases hydrophobicity relative to unsubstituted analogs (e.g., 5-HMT ), which may improve blood-brain barrier penetration but reduce aqueous solubility.

- Crystallinity : Derivatives with bulky or polar substituents (e.g., 5-HMT) exhibit lower melting points due to disrupted packing, whereas planar analogs like the target compound may form stable crystals .

Antimicrobial Activity

- Target Compound: No direct data reported, but benzothiazole-containing rhodanines are known for antibacterial activity against Staphylococcus aureus and Escherichia coli .

- 5-HMT : Exhibits tyrosinase inhibition (IC₅₀ = 1.2 µM) and anti-melanogenic effects in vivo, attributed to the 3-hydroxy-4-methoxybenzylidene group.

- 3-Benzyl-5-(4-chlorobenzylidene)-2-thioxothiazolidin-4-one : Chlorine substitution enhances antifungal activity against Candida albicans (MIC = 8 µg/mL).

Immunomodulatory Activity

- Rhodanine derivatives with 2-thioxothiazolidin-4-one cores (e.g., Compound 17 in ) bind integrin αMβ2 (CD11b/CD18) with EC₅₀ = 13.6 µM, reducing inflammation. The target compound’s benzothiazolin group may offer unique binding to hydrophobic pockets in integrin domains .

Anticancer Activity

- Analogues like (Z)-5-(3-fluorobenzylidene)-2-thioxothiazolidin-4-one show cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12 µM). The target compound’s benzothiazolin substituent could enhance DNA intercalation or kinase inhibition.

Biological Activity

3-Benzyl-5-(3-methylbenzothiazolin-2-ylidene)-2-thioxothiazolidin-4-one, also known as BMTTZD, is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of BMTTZD, focusing on its potential applications in pharmacology, particularly as a tyrosinase inhibitor, antioxidant, and antimicrobial agent.

Chemical Structure and Properties

BMTTZD belongs to the thiazolidinone family and features a complex structure that includes a benzyl group and a benzothiazoline moiety. Its molecular formula is with a molecular weight of approximately 370.52 g/mol .

1. Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin biosynthesis, making it a target for treating hyperpigmentation disorders. Research indicates that BMTTZD analogs exhibit potent tyrosinase inhibitory activity:

- Efficacy : In vitro studies demonstrated that certain analogs of BMTTZD have IC50 values significantly lower than kojic acid, a standard tyrosinase inhibitor. For instance, one analog showed an IC50 value of 0.08 µM, indicating it is over 220 times more effective than kojic acid .

- Mechanism : The inhibition mechanism was elucidated through Lineweaver-Burk plots, which showed non-competitive inhibition characteristics with l-DOPA as the substrate .

2. Antioxidant Activity

BMTTZD also displays strong antioxidant properties:

- Assessment Methods : Antioxidant efficacy was evaluated using DPPH and ABTS assays. The results indicated that BMTTZD analogs possess antioxidant capabilities comparable to established antioxidants .

- Relevance : This property is crucial for preventing oxidative stress-related diseases and supports its potential use in cosmetic formulations aimed at skin protection.

3. Antimicrobial Activity

The antimicrobial potential of BMTTZD has been explored against various pathogens:

- Activity Spectrum : Studies have shown that BMTTZD exhibits antimicrobial effects against both Gram-positive and Gram-negative bacteria, with significant inhibition zones noted in disc diffusion assays .

- Mechanism of Action : The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Case Study 1: Tyrosinase Inhibition in Melanoma Cells

A study investigated the effects of BMTTZD on B16F10 murine melanoma cells. The results indicated that treatment with BMTTZD analogs significantly reduced melanin production without cytotoxic effects at concentrations up to 20 µM . These findings suggest its potential as a therapeutic agent for hyperpigmentation disorders.

Case Study 2: Antioxidant Efficacy

In another study assessing the antioxidant activity of BMTTZD, the compound demonstrated a strong ability to scavenge free radicals in vitro. This suggests its potential application in formulations aimed at reducing oxidative stress in skin cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-Benzyl-5-(3-methylbenzothiazolin-2-ylidene)-2-thioxothiazolidin-4-one?

- Methodological Answer : The compound is typically synthesized via a Knoevenagel condensation between 3-benzyl-2-thioxothiazolidin-4-one and 3-methylbenzothiazole-2-carbaldehyde under basic conditions. Key parameters include:

- Solvent : Ethanol or methanol for reflux (85% yield reported in similar syntheses) .

- Catalyst : Anhydrous sodium acetate or potassium hydroxide to deprotonate the active methylene group .

- Reaction Monitoring : TLC (20% ethyl acetate/hexane) to track intermediate formation .

- Purification : Recrystallization in ethanol or methanol to isolate the final product .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : To confirm the benzylidene proton (δ ~7.5–8.5 ppm) and thioxothiazolidinone carbonyl (C=O at ~170 ppm) .

- IR Spectroscopy : Identification of C=O (1650–1750 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (e.g., SHELXL refinement) .

Q. How can researchers confirm the stereochemistry of the benzylidene substituent (Z/E isomerism)?

- Methodological Answer :

- NOESY NMR : Correlations between the benzylidene proton and adjacent groups to distinguish Z/E configurations .

- X-ray Diffraction : Definitive assignment via crystallographic data (e.g., bond angles and torsion parameters) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anti-melanogenic effects) across studies?

- Methodological Answer :

- Standardized Assays : Use consistent protocols (e.g., broth microdilution for MIC values or mushroom tyrosinase inhibition for anti-melanogenic activity ).

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 3-methylbenzothiazole vs. 4-fluorobenzylidene) on target binding .

- Data Normalization : Account for variations in cell lines (e.g., B16F10 vs. HaCaT) and solvent systems .

Q. What computational strategies are employed to predict the compound’s mechanism of action and binding affinity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like tyrosinase (PDB: 2Y9X) .

- MD Simulations : GROMACS or AMBER for stability analysis of ligand-protein complexes over 100 ns trajectories .

- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond acceptors .

Q. How to design SAR studies to optimize bioactivity while minimizing cytotoxicity?

- Methodological Answer :

- Substituent Screening : Test analogs with electron-withdrawing (e.g., -NO₂, -Cl) or donating (-OCH₃) groups at the benzothiazole or benzylidene positions .

- Cytotoxicity Profiling : Use MTT assays on normal (HaCaT) and cancer (B16F10) cells to identify selective analogs .

- Metabolic Stability : Assess microsomal half-life (e.g., human liver microsomes) to prioritize leads .

Q. What methods validate crystallographic data for this compound, and how are structural anomalies addressed?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.